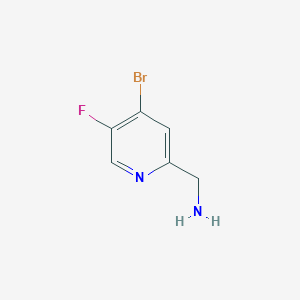
2-(2-Carboxyphenyl)benzoic acid;ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyldicarboxylic acid, also known as diphenic acid, is an organic compound with the chemical formula C₁₄H₁₀O₄. It consists of two benzene rings connected by a single bond, with each ring bearing a carboxyl group at the 2-position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Diphenyldicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of biphenyl using potassium permanganate in an alkaline medium. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{10} + 2 \text{KMnO}4 + 2 \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{10}\text{O}_4 + 2 \text{MnO}_2 + 2 \text{KOH} ]
Industrial Production Methods: In industrial settings, 2,2’-Diphenyldicarboxylic acid is often produced by the oxidation of biphenyl using air or oxygen in the presence of a catalyst, such as cobalt or manganese salts. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Diphenyldicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to form corresponding anhydrides or esters.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, air or oxygen with cobalt or manganese catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated biphenyls.
Aplicaciones Científicas De Investigación
2,2’-Diphenyldicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyldicarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The carboxyl groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing biochemical pathways .
Comparación Con Compuestos Similares
Biphenyl-2,2’-dicarboxylic acid: Similar structure but with different substitution patterns.
Terephthalic acid: Contains two carboxyl groups on a single benzene ring.
Isophthalic acid: Contains two carboxyl groups on a benzene ring at the 1,3-positions.
Uniqueness: 2,2’-Diphenyldicarboxylic acid is unique due to its biphenyl structure, which provides greater flexibility and the ability to form diverse chemical derivatives. This flexibility makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-(2-carboxyphenyl)benzoic acid;ethane |
InChI |
InChI=1S/C14H10O4.C2H6/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18;1-2/h1-8H,(H,15,16)(H,17,18);1-2H3 |
Clave InChI |
BZXBUJDCFBMMBO-UHFFFAOYSA-N |
SMILES canónico |
CC.C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)
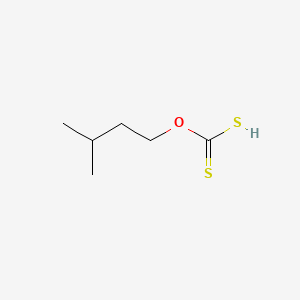
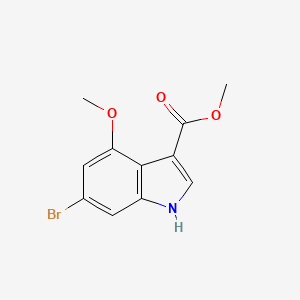
![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)
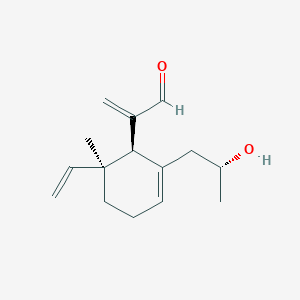


![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)

![2-Isopropyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12819912.png)
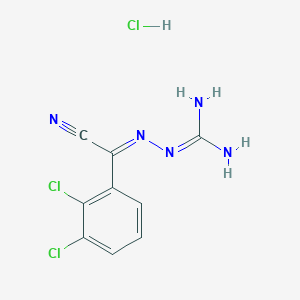
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
